
Application Notes & Protocols: Methyl 2-amino-
5-hydroxybenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
Methyl 2-amino-5-

hydroxybenzoate

Cat. No.: B190154 Get Quote

Abstract
Methyl 2-amino-5-hydroxybenzoate, also known as Methyl 5-aminosalicylate, is a

deceptively simple aromatic compound that serves as a highly versatile and valuable scaffold in

modern medicinal chemistry. Its unique arrangement of a primary amine, a hydroxyl group, and

a methyl ester on a benzene ring provides three distinct points for chemical modification,

making it an ideal starting point for the synthesis of diverse compound libraries aimed at

various biological targets. This guide provides an in-depth look at the strategic application of

this molecule in drug design, complete with detailed synthetic protocols, structure-activity

relationship (SAR) insights, and the scientific rationale behind its use as a privileged structural

motif.

Introduction: The Strategic Value of a
Multifunctional Scaffold
In the landscape of drug discovery, certain molecular frameworks, often termed "privileged

scaffolds," demonstrate the ability to bind to multiple, distinct biological targets through

strategic modification.[1] Methyl 2-amino-5-hydroxybenzoate (CAS: 1882-72-0) is a prime

example of such a scaffold.[2] Its constituent functional groups—an amine, a phenol, and an

ester—are not merely reactive handles; they are key pharmacophoric features that can be

tailored to interact with the active sites of a wide array of proteins.
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The compound is a solid at room temperature, appearing as a white to off-white crystalline

powder, with solubility in common organic solvents like methanol and acetone but limited

solubility in water.[3][4] This trifunctional nature allows for a combinatorial approach to

synthesis, enabling the exploration of vast chemical space to optimize potency, selectivity, and

pharmacokinetic properties.

Table 1: Physicochemical and Identification Data

Property Value Reference(s)

CAS Number
1882-72-0 (for 2-amino-5-

hydroxy)
[2]

42753-75-3 (for 5-amino-2-

hydroxy)
[3][5][6][7]

Molecular Formula C₈H₉NO₃ [3][5][6]

Molecular Weight 167.16 g/mol [3][5][6]

Appearance
White to off-white crystalline

solid
[4]

Melting Point
95-99°C (some sources report

158-162°C)
[3]

Solubility
Soluble in methanol, ethanol,

acetone; limited in water
[3][4]

Synonyms

Methyl 5-aminosalicylate, 5-

Amino-2-hydroxybenzoic acid

methyl ester

[4][5]

Core Applications & Biological Significance
While not typically an active pharmaceutical ingredient (API) itself, Methyl 2-amino-5-
hydroxybenzoate is a critical intermediate and foundational core for numerous bioactive

compounds.[4]
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Precursor for Allosteric HIV-1 Integrase Inhibitors
(ALLINIs)
One of the most significant applications of this scaffold is in the development of novel anti-HIV

agents. The compound, identified in the literature as Lavendustin B, has been shown to inhibit

the interaction between HIV-1 integrase (IN) and its cellular cofactor LEDGF/p75.[3] This

mechanism targets an allosteric site on the integrase enzyme, a different approach from

traditional active-site inhibitors. This makes it a promising starting point for a new class of

Allosteric HIV-1 Integrase Inhibitors (ALLINIs), which have a unique, multimodal mechanism of

action.[3]

Scaffold for Sirtuin Modulators
Recent research has identified derivatives of 2-hydroxybenzoic acid as selective inhibitors of

SIRT5, a sirtuin deacetylase involved in regulating key metabolic pathways.[8] The study

highlighted that the carboxylic acid (or its ester bioisostere) and the adjacent hydroxyl group

are essential for maintaining inhibitory activity. This finding underscores the intrinsic value of

the aminohydroxybenzoate core in designing enzyme inhibitors, where these groups can form

critical hydrogen bonds and coordinate with metal ions in the active site.

General Intermediate for Bioactive Molecules
The fundamental structure of aminobenzoates is prevalent in medicinal chemistry. For instance,

a related compound, Methyl 2-Amino-5-Chlorobenzoate, is an indispensable precursor in the

multi-step synthesis of Tolvaptan, a medication for hyponatremia and polycystic kidney disease.

[9] This illustrates the utility of the core aminobenzoate scaffold in building complex, clinically

relevant molecules.

Synthetic Protocols & Methodologies
The utility of a scaffold is directly tied to the robustness and versatility of its synthetic routes.

Here, we detail validated protocols for both the synthesis of the core molecule and its

subsequent derivatization.

Protocol 1: Synthesis of Methyl 5-amino-2-
hydroxybenzoate
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There are two primary, reliable routes to the title compound, each with distinct advantages.

Method A: Direct Esterification of 5-Aminosalicylic Acid

This is the most straightforward approach, relying on the classic Fischer esterification of the

commercially available starting material.

Principle: An acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it

more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven

to completion by removing water, often by using an excess of the alcohol reagent.

Step-by-Step Protocol:

To a round-bottom flask equipped with a reflux condenser, add 5-aminosalicylic acid (1.0

eq).

Add an excess of anhydrous methanol (e.g., 10-20 volumes).

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g.,

0.1-0.2 eq), dropwise with cooling.

Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using

Thin Layer Chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature.

Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

Remove the methanol under reduced pressure.

Extract the aqueous residue with an organic solvent like ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo.

Purify the crude product by column chromatography on silica gel or by recrystallization to

yield pure Methyl 5-amino-2-hydroxybenzoate.[3]
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Method B: Nitration and Subsequent Reduction of Methyl Salicylate

This alternative route is valuable when 5-aminosalicylic acid is unavailable or when exploring

regioselective synthesis. It is analogous to synthetic procedures for similar substituted

aminobenzoates.[10]

Principle: The electron-donating hydroxyl group of methyl salicylate directs electrophilic

nitration primarily to the positions ortho and para to it. The 5-nitro isomer is a major product.

The nitro group is then reduced to a primary amine using a reducing agent like iron powder

in the presence of a proton source.

Methyl Salicylate Methyl 5-nitro-2-hydroxybenzoate

HNO₃ / H₂SO₄

(Nitration) Methyl 5-amino-2-hydroxybenzoate

Fe / NH₄Cl
(Reduction)

Click to download full resolution via product page

Caption: Synthetic workflow via nitration and reduction.

Step-by-Step Protocol:

Nitration: Cool a solution of methyl salicylate (1.0 eq) in concentrated sulfuric acid to 0°C.

Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, maintaining

the temperature below 10°C. Stir for 1-2 hours. Pour the reaction mixture onto ice and

filter the resulting precipitate (a mixture of isomers). Purify the desired Methyl 5-nitro-2-

hydroxybenzoate by chromatography or recrystallization.[3]

Reduction: Suspend the purified Methyl 5-nitro-2-hydroxybenzoate (1.0 eq) in methanol or

ethanol. Add activated iron powder (approx. 4.0 eq).[10]

Heat the mixture to a gentle reflux.

Slowly add a saturated aqueous solution of ammonium chloride (approx. 3.0 eq) dropwise.

[10]

Maintain reflux for 3-5 hours, monitoring by TLC until the starting material is consumed.
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Cool the reaction to room temperature and filter through a pad of diatomaceous earth to

remove the iron salts. Wash the filter cake thoroughly with hot methanol.[10]

Combine the filtrates and remove the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the final product.

[10]

Protocol 2: N-Acylation of the Amino Group
This protocol demonstrates a fundamental derivatization to explore SAR at the amine position.

Principle: The nucleophilic amino group reacts with an electrophilic acylating agent (like an

acid chloride or anhydride) to form a stable amide bond.

Step-by-Step Protocol:

Dissolve Methyl 5-amino-2-hydroxybenzoate (1.0 eq) in an anhydrous aprotic solvent such

as dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine

(DIPEA) (1.1-1.5 eq).

Cool the mixture to 0°C in an ice bath.

Add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise.

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by

TLC.

Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl,

saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purify the resulting N-acylated product by column chromatography or recrystallization.[8]

Structure-Activity Relationship (SAR) Insights
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The power of Methyl 2-amino-5-hydroxybenzoate lies in its capacity for systematic

modification to probe interactions with a biological target. The diagram below illustrates the key

points of diversification.

N-Acylation
N-Alkylation

Reductive Amination

Amine (Position 2)

O-Alkylation
Esterification

Hydroxyl (Position 5)

Hydrolysis to Acid
Amidation

Reduction to Alcohol

Methyl Ester

Electrophilic
Aromatic Substitution
(e.g., Halogenation)

Aromatic Ring

Click to download full resolution via product page

Caption: Key modification points for SAR studies.

Amine Group (Position 2): This is a primary site for modification. Acylation, as described in

Protocol 2, can introduce groups that occupy hydrophobic pockets or form new hydrogen

bonds. Reductive amination can introduce larger, more flexible alkyl chains.[11]

Hydroxyl Group (Position 5): The phenolic hydroxyl is a crucial hydrogen bond donor and

can be a key anchoring point. O-alkylation can probe for nearby hydrophobic regions or

block metabolically labile sites. Its presence is often critical for activity, as seen in SIRT5

inhibitors.[8]

Methyl Ester: This group influences solubility and cell permeability. It can be readily

hydrolyzed to the corresponding carboxylic acid, which is often the more active form in vivo

as it can form salt bridges or stronger hydrogen bonds. Alternatively, it can be converted to

amides to explore further vector space.

Aromatic Ring: The benzene ring itself can be substituted, typically through electrophilic

aromatic substitution, to introduce halogens or other groups that can modulate electronic

properties or provide additional binding interactions.
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Safety & Handling
As with any laboratory chemical, proper handling is essential. Methyl 2-amino-5-
hydroxybenzoate should be handled in a well-ventilated fume hood. Personal protective

equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be

worn.

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317

(May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May

cause respiratory irritation).[5]

Conclusion
Methyl 2-amino-5-hydroxybenzoate is far more than a simple chemical intermediate; it is a

strategic tool in the arsenal of the medicinal chemist. Its trifunctional nature provides a robust

platform for generating chemical diversity through reliable and well-established synthetic

protocols. From developing novel allosteric inhibitors for challenging targets like HIV-1

integrase to serving as the foundation for enzyme modulators, this scaffold continues to

demonstrate its immense value in the rational design and discovery of new therapeutic agents.

Its continued application in building libraries for high-throughput screening and fragment-based

drug design will undoubtedly lead to the identification of future clinical candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.chemscene.com/product/42753-75-3.html
https://www.alchempharmtech.com/product/42753-75-3/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10206524/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10206524/
https://www.nbinno.com/article/pharmaceutical-intermediates/navigating-the-synthesis-of-tolvaptan-central-role-methyl-2-amino-5-chlorobenzoate
https://www.chemicalbook.com/synthesis/methyl-3-amino-5-bromo-2-hydroxybenzoate-95.htm
https://www.chemicalbook.com/synthesis/methyl-3-amino-5-bromo-2-hydroxybenzoate-95.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC8588310/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8588310/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8588310/
https://www.benchchem.com/product/b190154#methyl-2-amino-5-hydroxybenzoate-in-medicinal-chemistry-and-drug-design
https://www.benchchem.com/product/b190154#methyl-2-amino-5-hydroxybenzoate-in-medicinal-chemistry-and-drug-design
https://www.benchchem.com/product/b190154#methyl-2-amino-5-hydroxybenzoate-in-medicinal-chemistry-and-drug-design
https://www.benchchem.com/product/b190154#methyl-2-amino-5-hydroxybenzoate-in-medicinal-chemistry-and-drug-design
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b190154?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

